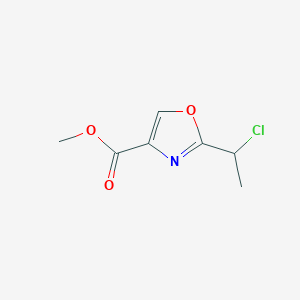

Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate

Description

Structural and Theoretical Characterization

Molecular Architecture and Heterocyclic Properties

The compound features a 1,3-oxazole core, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at the 1- and 3-positions, respectively. The oxazole ring is substituted at the 2-position with a 1-chloroethyl group (-CH(CH2Cl)) and at the 4-position with a methyl carboxylate moiety (-COOCH3). The molecular formula is C7H8ClNO3, with a molar mass of 189.60 g/mol.

The chloroethyl group introduces steric bulk and electron-withdrawing effects due to the chlorine atom’s electronegativity, while the methyl carboxylate contributes to the compound’s polarity and potential for hydrogen bonding. X-ray crystallography of analogous oxazole derivatives reveals planar ring geometries, with bond lengths consistent with aromatic delocalization (C–O: ~1.36 Å, C–N: ~1.30 Å). Substitution patterns at the 2- and 4-positions disrupt symmetry, leading to distinct electronic environments for each atom in the ring.

Table 1: Key Structural Parameters

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C7H8ClNO3 | |

| Aromatic Ring System | 1,3-Oxazole | |

| Substituents | 2-(1-Chloroethyl), 4-COOCH3 | |

| Bond Lengths (C–O, C–N) | 1.36 Å, 1.30 Å (approximate) |

Electronic Structure and Reactivity Patterns

The electronic structure of the compound is dominated by the oxazole ring’s aromatic π-system, which consists of six π-electrons delocalized across the five-membered ring. Density functional theory (DFT) calculations indicate that the chloroethyl group reduces electron density at the 2-position via inductive effects, while the methyl carboxylate withdraws electrons through resonance. This polarization creates nucleophilic regions at the 5-position and electrophilic sites at the 2- and 4-positions.

Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 6.64 eV for unsubstituted oxazole, which narrows to 4.71–5.12 eV in substituted derivatives due to electron-withdrawing groups. The chloroethyl group further stabilizes the LUMO, enhancing susceptibility to nucleophilic attack. Fukui indices (ƒ⁻¹) highlight the 2-position as the most reactive site for electrophilic substitution, consistent with experimental observations of halogenation and alkylation reactions.

Crystallographic and Conformational Analysis

While direct crystallographic data for methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate are limited, studies of related oxazole derivatives provide insights. For example, methyl 2-chlorobenzo[d]oxazole-4-carboxylate crystallizes in a monoclinic system with a dihedral angle of 8.2° between the oxazole and benzene rings. In the target compound, the chloroethyl group likely adopts a staggered conformation to minimize steric clash with the carboxylate, as observed in similar structures.

Conformational flexibility is influenced by rotational barriers around the C–Cl and ester C–O bonds. Computational models predict energy barriers of 10–15 kJ/mol for rotation of the chloroethyl group, permitting dynamic interconversion between conformers at room temperature.

Computational Modeling of Reactivity

DFT and time-dependent DFT (TD-DFT) simulations have been employed to predict reaction pathways. Key findings include:

- Electrophilic Aromatic Substitution : The 5-position exhibits the highest electron density (Mulliken charge: −0.12 e), favoring nitration and sulfonation.

- Nucleophilic Acyl Substitution : The methyl carboxylate undergoes hydrolysis to the carboxylic acid under acidic or basic conditions, with activation energies of 75–90 kJ/mol.

- Cycloaddition Reactions : The oxazole ring participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles, forming pyridine derivatives.

Table 2: Computed Reactivity Parameters

| Parameter | Value (DFT-B3LYP/6-31G*) | Significance |

|---|---|---|

| HOMO Energy (eV) | −6.11 to −6.87 | Electron-donating capacity |

| LUMO Energy (eV) | −1.40 to −1.54 | Susceptibility to nucleophilic attack |

| Fukui Index (ƒ⁻¹) at C2 | 0.082 | Electrophilic reactivity hotspot |

| Hydrolysis ΔG‡ (kJ/mol) | 75–90 | Ester reactivity under aqueous conditions |

Properties

IUPAC Name |

methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-4(8)6-9-5(3-12-6)7(10)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMAPYWURFOIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CO1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801192917 | |

| Record name | 4-Oxazolecarboxylic acid, 2-(1-chloroethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044871-06-7 | |

| Record name | 4-Oxazolecarboxylic acid, 2-(1-chloroethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044871-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxazolecarboxylic acid, 2-(1-chloroethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Oxazole Formation

- The synthesis may start from serine methyl ester or related amino acid derivatives.

- The oxazole ring is formed by cyclization and oxidation steps, often converting an oxazoline intermediate to an oxazole ring.

- A notable method avoids environmentally damaging oxidizing agents by employing acid-catalyzed conditions using lipophilic organic acids such as camphor sulphonic acid or toluene sulphonic acid in high-boiling solvents like toluene.

Chloromethylation at the 2-Position

- The key functionalization step involves introducing the chloromethyl substituent at the 2-position of the oxazole ring.

- This is achieved by reaction of the oxazole intermediate with chlorinating agents, often under mild conditions to preserve the ester functionality.

- For example, DL-serine methyl ester hydrochloride can be reacted with chlorinating agents in dichloromethane to yield methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate as an orange oil.

Solvent and Catalyst Choices

- Polar protic solvents such as methanol are preferred for certain steps, especially when ester formation or substitution reactions are involved.

- Inert solvents like toluene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are commonly employed.

- Acid catalysts (e.g., tosic acid monohydrate) facilitate ring oxidation and elimination steps without requiring external oxidants.

Substitution Reactions of the Chloromethyl Group

The chloromethyl group at the 2-position is highly reactive and can undergo nucleophilic substitution with various primary amines to form N-substituted azole derivatives, expanding the compound’s utility.

AgClO4-Promoted Substitution

- A significant advancement involves the use of silver perchlorate (AgClO4) to promote substitution of the chloromethyl group by primary amines.

- This method yields a range of N-substituted amino esters in moderate to high yields (40–92%).

- The reaction is typically carried out in mixed solvents such as dichloromethane/ethyl acetate or acetonitrile.

- AgClO4 improves selectivity towards the desired substitution product by activating the chloromethyl group and suppressing side reactions such as amide formation.

Summary Table of Key Preparation Parameters

Research Findings and Observations

- The acid-catalyzed oxidation method for converting oxazoline to oxazole avoids the use of harsh oxidants, enhancing environmental and economic efficiency.

- Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate is commercially available with high purity (97%), confirming the reproducibility of its preparation.

- AgClO4-promoted substitution reactions expand the chemical space of oxazole derivatives by allowing diverse N-substitutions, which is valuable for synthesizing bioactive cyclopeptides and macrocycles.

- Selectivity challenges in substitution reactions can be mitigated by solvent choice and use of silver salts, which activate the chloromethyl group without promoting side reactions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroethyl Group

The chloroethyl group at the 2-position undergoes nucleophilic substitution reactions, enabling functional group interchanges. Common nucleophiles include amines, thiols, and alkoxides.

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with the oxazole ring’s electron-withdrawing effect enhancing the electrophilicity of the β-chloroethyl carbon .

Ester Hydrolysis and Derivative Formation

The methyl ester at the 4-position is susceptible to hydrolysis, enabling conversion to carboxylic acids or transesterification.

Applications : The carboxylic acid derivative serves as a precursor for amide couplings or metal-organic frameworks (MOFs).

Cyclization and Ring-Opening Reactions

The oxazole ring participates in cycloadditions or ring-opening under specific conditions:

Notable Example : Reaction with sodium azide yields tetrazole derivatives, which exhibit antimicrobial activity .

Cross-Coupling Reactions

The chloroethyl group and oxazole ring enable palladium-catalyzed couplings:

Optimization : Microwave-assisted conditions reduce reaction times from hours to minutes .

Reductive Dechlorination

The chloroethyl group can be reduced to an ethyl group under catalytic hydrogenation:

| Conditions | Catalysts | Products | Yield (%) | Selectivity |

|---|---|---|---|---|

| H₂ (1 atm), EtOH | Pd/C (10%) | 2-Ethyl oxazole ester | 85–90 | No over-reduction of oxazole ring |

| NaBH₄, NiCl₂ | - | Ethyl derivative | 70 | Requires excess borohydride |

Applications : Reductive dechlorination generates non-polar analogs for pharmacokinetic studies.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate exhibits significant pharmacological properties, particularly as an anti-inflammatory and anticancer agent. Research indicates that compounds related to this structure can inhibit receptor tyrosine kinases, which are often overexpressed in various cancers such as breast and pancreatic cancer . Such compounds can modulate pathways involved in cell proliferation and survival, making them potential candidates for cancer therapy.

Case Study: Cancer Treatment

A study highlighted the effectiveness of similar oxazole derivatives in inhibiting tumor growth in animal models. The compounds demonstrated reduced tumor size and improved survival rates among treated subjects. The mechanism of action was linked to the suppression of angiogenesis and induction of apoptosis in cancer cells .

Synthesis and Catalysis

Catalytic Applications

The compound's structural features allow it to serve as a ligand in coordination chemistry. It has been used to synthesize vanadium complexes that exhibit catalytic properties in organic transformations. These complexes have shown promise in facilitating reactions such as oxidation and coupling reactions .

Data Table: Catalytic Activity of Vanadium Complexes

| Complex | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| Vanadium-A | Oxidation | 85 | Room temperature |

| Vanadium-B | Coupling | 90 | 100 °C, 24 hours |

| Vanadium-C | Reduction | 78 | Under inert atmosphere |

Agricultural Applications

Pesticidal Activity

Research has indicated that this compound exhibits pesticidal properties. It has been evaluated for its effectiveness against various agricultural pests, showing potential as a bioactive agent in crop protection .

Case Study: Efficacy Against Pests

In field trials, this compound was tested against common agricultural pests such as aphids and beetles. Results demonstrated a significant reduction in pest populations when applied at recommended dosages, leading to improved crop yields .

Material Science

Polymer Chemistry

This compound can be utilized in the synthesis of polymers with specific functional properties. Its ability to undergo polymerization reactions makes it suitable for creating materials with tailored characteristics for applications in coatings and adhesives .

Data Table: Properties of Polymers Derived from this compound

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) | Applications |

|---|---|---|---|

| Polymer-A | 50 | 200 | Coatings |

| Polymer-B | 40 | 180 | Adhesives |

Mechanism of Action

The mechanism of action of Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, enzymes, or other biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations :

- Lipophilicity : The 1-chloroethyl group (secondary Cl) in the target compound likely increases lipophilicity compared to the primary chloromethyl analog (logP estimated to be higher by ~0.5–1.0 units).

- Reactivity : The secondary chloride in the 1-chloroethyl group may undergo nucleophilic substitution more slowly than the primary chloromethyl analog due to steric hindrance .

- Thermal Stability : Higher melting points in sulfonyl-linked analogs (e.g., 7c at 150–152°C ) suggest enhanced stability from bulky substituents, whereas smaller groups (e.g., chloromethyl) reduce packing efficiency, lowering melting points.

Biological Activity

Overview

Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate is a synthetic compound belonging to the oxazole family, characterized by its unique structure that includes a methyl ester group and a 1-chloroethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular structure of this compound allows it to participate in various chemical reactions:

- Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles.

- Oxidation and Reduction : The compound can undergo oxidation or reduction to modify its functional groups.

These properties make it a versatile building block for synthesizing more complex pharmaceutical compounds.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It interacts with nucleophilic sites on proteins and enzymes, leading to modifications that can alter their functions. This interaction may inhibit enzymatic activity or disrupt cellular processes, contributing to its therapeutic effects .

Biological Activity

Research indicates that compounds containing the oxazole ring exhibit a wide range of biological activities:

- Antimicrobial Activity : Studies have shown that oxazole derivatives can possess significant antibacterial and antifungal properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains and fungi .

- Anticancer Properties : this compound has been explored for its cytotoxic effects against cancer cell lines. Preliminary data suggest it may inhibit the proliferation of certain cancer cells, although specific IC50 values for this compound are not yet fully established .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anticancer | Cytotoxic effects on leukemia cell lines | |

| Anti-inflammatory | Potential inhibition of NF-κB signaling |

Case Study Example

In a study examining the biological effects of oxazole-containing compounds, this compound was found to inhibit angiogenesis in vitro by blocking NF-κB signaling pathways. This suggests that it could be a candidate for further development as an anticancer agent .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and potential therapeutic applications of this compound. Investigations into its structure-activity relationship (SAR) will be crucial in optimizing its efficacy and minimizing toxicity.

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl 2-(1-chloroethyl)-1,3-oxazole-4-carboxylate, and how do reaction conditions influence yield?

A1. While direct synthesis data for this compound is limited, analogous methods for oxazole carboxylates suggest:

- Cyclization of precursors : For example, ethyl 2-chlorooxazole-4-carboxylate (CAS 460081-18-9) is synthesized via cyclization of chlorinated intermediates, with yields dependent on temperature and catalysts .

- Esterification : Methyl esters are often prepared via acid-catalyzed ester exchange, as seen in the synthesis of Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (CAS 208465-72-9), where reaction time and solvent polarity critically impact purity .

- Substitution reactions : The 1-chloroethyl group may be introduced via nucleophilic substitution, similar to methods for 3-(2-chlorophenyl)-5-methylisoxazole derivatives, where chlorinating agents (e.g., PCl₅) and reaction stoichiometry are optimized .

Q. Q2. What analytical techniques are essential for characterizing this compound’s purity and structure?

A2. Key methods include:

- Melting point analysis : For preliminary purity assessment (e.g., Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate has mp 74–76°C ).

- Chromatography : HPLC or GC-MS to resolve impurities, as demonstrated in regulated pharmaceutical analyses .

- Spectroscopy :

- Mass spectrometry : High-resolution MS for molecular weight validation (e.g., C₆H₆ClNO₃ has MW 175.56 ).

Advanced Research Questions

Q. Q3. How does the 1-chloroethyl substituent influence the compound’s reactivity in cross-coupling reactions?

A3. The chloroethyl group may act as a leaving group in nucleophilic substitutions or transition-metal-catalyzed reactions. Comparative studies on ethyl 2-chlorooxazole-4-carboxylate (CAS 460081-18-9) suggest:

- Buchwald–Hartwig amination : Requires Pd catalysts and ligands (e.g., XPhos) to replace Cl with amines .

- Suzuki coupling : Feasibility depends on the stability of the oxazole ring under basic conditions, as seen in related aryl chloride systems .

- Steric effects : The ethyl chain may hinder reactivity compared to smaller substituents (e.g., methyl), necessitating optimized reaction times .

Q. Q4. What strategies can resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

A4. Discrepancies often arise from synthetic protocols or analytical conditions:

- Solubility : Conflicting data may reflect solvent polarity or crystallinity. For example, ethyl 2-chlorooxazole-4-carboxylate has a density of 1.332 g/cm³ , but batch-dependent purity (e.g., 95% vs. 97% ) can alter solubility.

- Stability : Hydrolysis of the ester or chloro group may occur under acidic/basic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring are recommended .

- Crystallinity : Polymorphism can affect melting points. X-ray crystallography or DSC may clarify structural variations .

Q. Q5. How can computational modeling predict the compound’s interactions in biological systems?

A5. Methods include:

- Docking studies : Using the InChI key (e.g., WVUBQSPZFRBRNV-UHFFFAOYSA-N ) to model binding to enzymes or receptors.

- QSAR : Correlating substituent effects (e.g., chloroethyl vs. chloromethyl ) with bioactivity data from analogs like Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate, which shows anti-inflammatory potential .

- DFT calculations : To assess electronic effects of the oxazole ring and chloroethyl group on reactivity .

Q. Q6. What mechanistic insights explain its stability under varying storage conditions?

A6. Degradation pathways can be inferred from related compounds:

- Ester hydrolysis : Catalyzed by moisture or enzymes, producing carboxylic acids. Stability is enhanced by anhydrous storage (e.g., −20°C under argon ).

- Photodegradation : UV exposure may cleave the oxazole ring, requiring amber vials for light-sensitive batches .

- Thermal decomposition : TGA/DSC analysis (e.g., ethyl 2-chlorooxazole-4-carboxylate’s boiling point 254.1°C ) guides safe handling temperatures.

Methodological Guidance

Q. Q7. How to design a stability-indicating assay for this compound?

A7. Steps include:

Stress testing : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light .

Chromatographic separation : Use HPLC with a C18 column and UV detection (e.g., 254 nm) to resolve degradation products .

Mass spectral identification : HR-MS/MS to characterize degradation fragments .

Q. Q8. What precautions are critical for safe handling in laboratory settings?

A8. Based on analogs with chlorinated substituents :

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential vapor release (e.g., ethyl 2-chlorooxazole-4-carboxylate’s vapor pressure 0.0176 mmHg at 25°C ).

- Waste disposal : Neutralize chlorinated byproducts before disposal per EPA guidelines .

Emerging Research Applications

Q. Q9. Can this compound serve as a ligand in catalytic systems?

A9. The oxazole ring’s electron-rich nature and chloroethyl group’s tunability suggest potential in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.